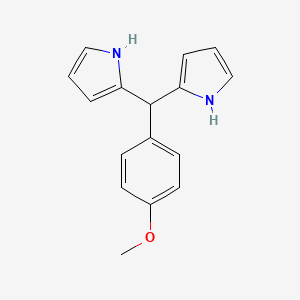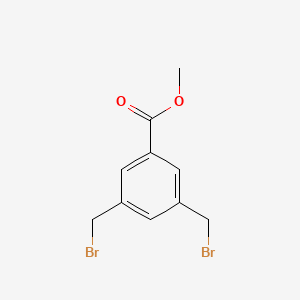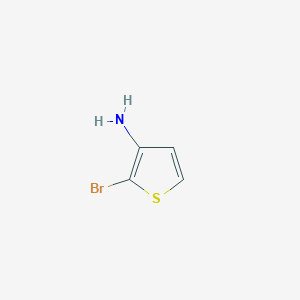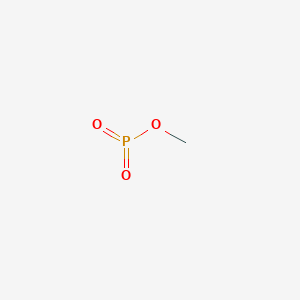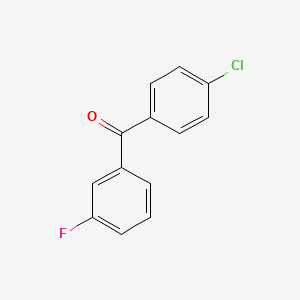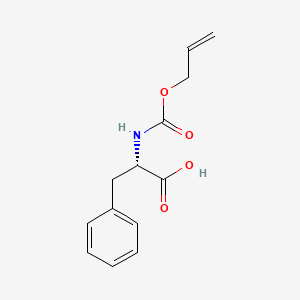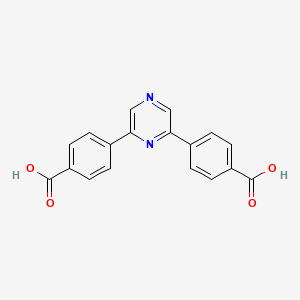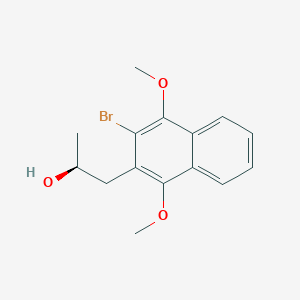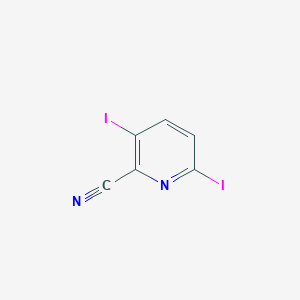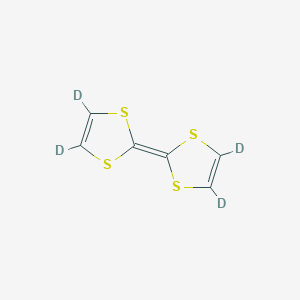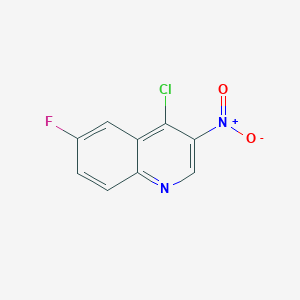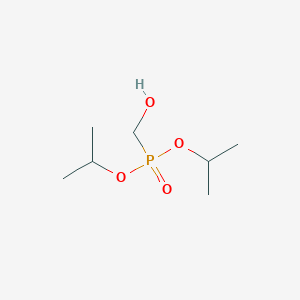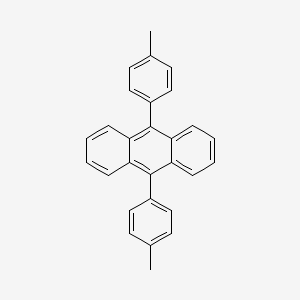
9,10-Di-p-tolylanthracene
描述
9,10-Di-p-tolylanthracene: is an organic compound with the molecular formula C28H22 . It is a derivative of anthracene, where two p-tolyl groups are attached at the 9 and 10 positions of the anthracene core. This compound is known for its photoluminescent properties, making it useful in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Di-p-tolylanthracene typically involves the Friedel-Crafts alkylation reaction. The process starts with anthracene, which undergoes alkylation with p-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions:
Oxidation: 9,10-Di-p-tolylanthracene can undergo oxidation reactions, typically forming quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of halogenated or nitrated anthracene derivatives.
科学研究应用
Chemistry: 9,10-Di-p-tolylanthracene is used as a photoluminescent material in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light upon excitation makes it valuable in the development of advanced display technologies .
Biology and Medicine: While specific biological applications are less common, the compound’s photoluminescent properties can be utilized in bioimaging and diagnostic assays. Its ability to generate singlet oxygen upon photoexcitation can also be explored for photodynamic therapy .
Industry: In addition to its use in OLEDs, this compound is employed in the development of sensors and other photonic devices. Its stability and luminescent properties make it suitable for various industrial applications .
作用机制
The photoluminescent properties of 9,10-Di-p-tolylanthracene arise from its ability to absorb light and re-emit it at a different wavelength. Upon excitation, the compound undergoes a transition from the ground state to an excited singlet state. The relaxation of this excited state results in the emission of light. The molecular targets and pathways involved in this process include the electronic transitions within the anthracene core and the interactions between the p-tolyl groups and the anthracene framework .
相似化合物的比较
9,10-Diphenylanthracene: Similar in structure but with phenyl groups instead of p-tolyl groups.
9,10-Dihydro-9,10-dimethyl-9,10-anthracenediol: A reduced form with hydroxyl groups.
9,10-Dichloro-9,10-diphenyl-9,10-dihydroanthracene: A halogenated derivative.
Uniqueness: 9,10-Di-p-tolylanthracene is unique due to its specific substitution pattern, which imparts distinct photoluminescent properties. The presence of p-tolyl groups enhances its stability and luminescence compared to other derivatives. This makes it particularly valuable in optoelectronic applications .
属性
IUPAC Name |
9,10-bis(4-methylphenyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22/c1-19-11-15-21(16-12-19)27-23-7-3-5-9-25(23)28(22-17-13-20(2)14-18-22)26-10-6-4-8-24(26)27/h3-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJUFDQOIUPQMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458911 | |
| Record name | 9,10-Di-p-tolylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43217-31-8 | |
| Record name | 9,10-Di-p-tolylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-Di-p-tolyl-anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


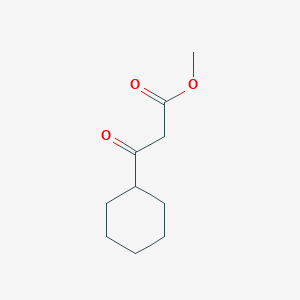
![7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1600677.png)
